molecular formula C8H10O2S B8398325 2-(2-Methylthiophen-3-yl)-1,3-dioxolane

2-(2-Methylthiophen-3-yl)-1,3-dioxolane

Cat. No. B8398325
M. Wt: 170.23 g/mol
InChI Key: RQFVCTMUAJJERS-UHFFFAOYSA-N
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Patent
US08309580B2

Procedure details

A solution of 2-(thiophen-3-yl)-1,3-dioxolane (33.6 g) synthesized above in tetrahydrofuran (300 mL) was cooled to −10° C., 1.6M n-butyllithium in hexane solution (148 mL) was added dropwise, and the mixture was stirred for 1 hr under a nitrogen atmosphere. The reaction mixture was cooled to −78° C., methyl iodide (16.1 mL) was added, and the mixture was stirred at −78° C. for 30 min, and then at room temperature for 5 hr. Water was added to quench the reaction, the organic solvent was evaporated using evaporator, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5% ethyl acetate/hexane) to give the title compound (26.0 g, 71%) as a yellow oil.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
148 mL
Type
solvent
Reaction Step Two
Quantity
16.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]2[O:10][CH2:9][CH2:8][O:7]2)=[CH:2]1.[CH2:11]([Li])CCC.CI.O>O1CCCC1.CCCCCC>[CH3:11][C:2]1[S:1][CH:5]=[CH:4][C:3]=1[CH:6]1[O:10][CH2:9][CH2:8][O:7]1

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
S1C=C(C=C1)C1OCCO1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
148 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
16.1 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hr under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
the organic solvent was evaporated
CUSTOM
Type
CUSTOM
Details
evaporator
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (5% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1SC=CC1C1OCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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